molecular formula C14H12N2 B089761 6-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 1019-89-2

6-Methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No. B089761
CAS RN: 1019-89-2
M. Wt: 208.26 g/mol
InChI Key: GYOZQHDHGJDZIQ-UHFFFAOYSA-N
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Patent
US08895313B2

Procedure details

A stirred mixture of 2-amino-5-picoline (0.56 g, 5.22 mmol) and 2-bromoacetophenone (1.0 g, 5.02 mmol) in EtOH (50 ml) was heated under reflux for 2 h. The reaction mixture was left to cool to room temperature and then sodium bicarbonate (0.76 g, 9.04 mmol) was added and the reaction mixture was heated under reflux for 15 h. The solvent was then removed under reduced pressure and the residue was dissolved in EtOAc (70 ml) and washed with water (40 ml). The organic phase was dried (Na2SO4) and the solvent was removed under reduced pressure to give an orange solid. This solid was purified by flash chromatography (1:1 Hexane/EtOAc) to give the title compound (0.753 g, 70%) as a pale orange solid.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=O.C(=O)(O)[O-].[Na+]>CCO>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:1]=2)[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C
Name
Quantity
1 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (70 ml)
WASH
Type
WASH
Details
washed with water (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
This solid was purified by flash chromatography (1:1 Hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=2N(C1)C=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.753 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.